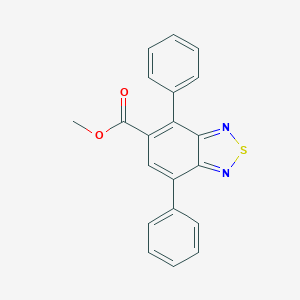![molecular formula C20H17NO B282123 8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)
8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole is a chemical compound that has garnered interest in scientific research due to its potential pharmacological properties. Its unique molecular structure makes it a promising candidate for drug development in various fields of medicine.
Wirkmechanismus
The mechanism of action of 8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole is not fully understood. However, it is believed to act on various molecular targets, including enzymes and receptors, to exert its pharmacological effects. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to bind to certain receptors, such as the sigma-1 receptor, which is involved in various cellular processes, including cell survival and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole are diverse and depend on the specific research application. In cancer research, it has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease research, it has been found to reduce the accumulation of amyloid-beta plaques in the brain and improve cognitive function. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole in lab experiments is its unique molecular structure, which makes it a promising candidate for drug development. Its diverse pharmacological properties make it suitable for research in various fields of medicine. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for the research on 8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole. One potential direction is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to explore its potential applications in other fields of medicine, such as neurodegenerative diseases and infectious diseases. Additionally, research can focus on optimizing the synthesis method to improve the yield and purity of the compound. Overall, the potential of 8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole in scientific research is vast, and further investigation is needed to fully understand its pharmacological properties and potential applications.
In conclusion, 8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole is a chemical compound with promising pharmacological properties that have garnered interest in scientific research. Its unique molecular structure makes it a promising candidate for drug development in various fields of medicine. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for large-scale production. While the mechanism of action is not fully understood, it has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. Further investigation is needed to fully understand its pharmacological properties and potential applications.
Synthesemethoden
The synthesis of 8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole involves the reaction of 2-phenyl-1,3-oxazole-4-carbaldehyde with methyl vinyl ketone in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to obtain the final compound. This method has been optimized to achieve high yields and purity of the compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole has been studied for its potential pharmacological properties in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C20H17NO |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
8-methyl-9-phenyl-8,9a-dihydro-6bH-acenaphthyleno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C20H17NO/c1-13-21(15-9-3-2-4-10-15)19-16-11-5-7-14-8-6-12-17(18(14)16)20(19)22-13/h2-13,19-20H,1H3 |
InChI-Schlüssel |
IOLVBAMCRSDABM-UHFFFAOYSA-N |
SMILES |
CC1N(C2C(O1)C3=CC=CC4=C3C2=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1N(C2C(O1)C3=CC=CC4=C3C2=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)



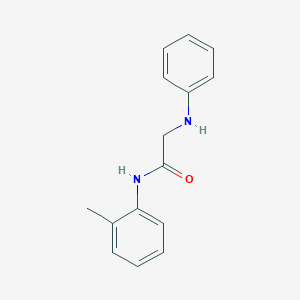
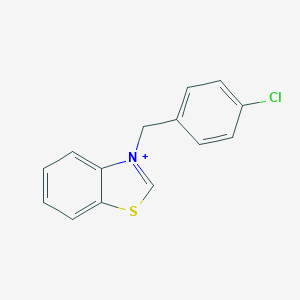

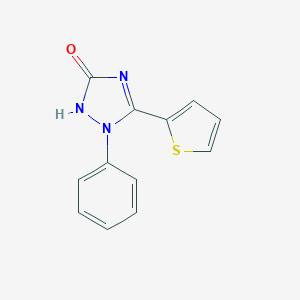
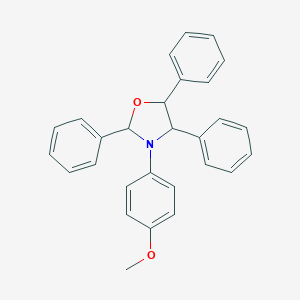
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
